molecular formula C5H5ClN6 B8517747 Monochlorodiaminopurine CAS No. 160948-34-5

Monochlorodiaminopurine

Cat. No.: B8517747
CAS No.: 160948-34-5
M. Wt: 184.59 g/mol
InChI Key: SNOMACHSHFDZGU-UHFFFAOYSA-N
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Description

Monochlorodiaminopurine refers to a purine derivative characterized by a single chlorine atom and amino group substitutions on its bicyclic structure. While the exact nomenclature may vary, the term most closely aligns with 2-amino-6-chloropurine (CAS 10310-21-1) or 2-chloro-6-aminopurine (CAS 1839-18-5), depending on positional isomerism . These compounds serve as critical intermediates in synthesizing nucleoside analogs, such as antiviral and anticancer agents (e.g., Cladribine), where structural modifications influence biological activity and metabolic stability . Their high melting points (>300°C) and planar aromatic structures facilitate intercalation into nucleic acids, making them valuable in biochemical research and drug development .

Properties

CAS No.

160948-34-5

Molecular Formula

C5H5ClN6

Molecular Weight

184.59 g/mol

IUPAC Name

6-chloro-7H-purine-2,8-diamine

InChI

InChI=1S/C5H5ClN6/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H5,7,8,9,10,11,12)

InChI Key

SNOMACHSHFDZGU-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N1)N)N=C(N=C2Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability: Chlorinated purines (e.g., 2-amino-6-chloropurine) exhibit higher thermal stability (>300°C) compared to non-halogenated analogs like 2-aminopurine (280–282°C), likely due to enhanced intermolecular interactions .
  • Solubility : Chlorine substitution reduces aqueous solubility compared to hydroxyl or methylated purines, necessitating organic solvents for biochemical applications .

Research Findings :

  • Fluorescence Utility: 2-Aminopurine’s fluorescence is quenched upon incorporation into DNA, enabling real-time monitoring of polymerase activity and helicase unwinding . In contrast, chlorinated analogs like 2-amino-6-chloropurine lack fluorescence but offer enhanced nuclease resistance .
  • Therapeutic Potential: 2-Amino-6-chloropurine derivatives demonstrate 10–100x higher cytotoxicity in leukemia cell lines compared to non-chlorinated purines, attributed to improved membrane permeability and kinase affinity .

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